N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridazine ring, an ethoxyphenyl group, and a pyrrolidinylsulfonyl moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Ethoxyphenyl Group: This step may involve the use of ethoxyphenyl halides or similar reagents in a nucleophilic substitution reaction.
Attachment of the Pyrrolidinylsulfonyl Group: This can be done through sulfonylation reactions using pyrrolidine and sulfonyl chlorides.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the pyridazine ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazine derivatives.
Medicine: Potential therapeutic agent for diseases where pyridazine derivatives have shown efficacy, such as cancer or inflammatory conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring may interact with biological macromolecules, modulating their activity. The ethoxyphenyl and pyrrolidinylsulfonyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-ethoxyphenyl)pyridazin-3-yl)benzamide: Lacks the pyrrolidinylsulfonyl group.
N-(2-(6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Lacks the pyrrolidinylsulfonyl group.
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the pyrrolidinylsulfonyl group in N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide may confer unique biological activity and binding properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-2-33-21-9-5-19(6-10-21)23-13-14-24(28-27-23)34-18-15-26-25(30)20-7-11-22(12-8-20)35(31,32)29-16-3-4-17-29/h5-14H,2-4,15-18H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNVIBOHNVNKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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